An In-depth Technical Guide to the Physical Properties of 5,6,7,8-Tetrahydroquinoxalin-5-amine
An In-depth Technical Guide to the Physical Properties of 5,6,7,8-Tetrahydroquinoxalin-5-amine
Introduction
5,6,7,8-Tetrahydroquinoxalin-5-amine (CAS No: 71569-15-8) is a heterocyclic amine with a molecular formula of C₉H₁₂N₂ and a molecular weight of 148.21 g/mol .[1] Its structure, featuring a quinoline core with a primary amine at the 5-position, makes it a compound of interest for researchers in medicinal chemistry and drug development. A thorough understanding of its physical properties is paramount for its synthesis, purification, formulation, and for predicting its behavior in biological systems. This guide provides a comprehensive overview of the key physical properties of 5,6,7,8-Tetrahydroquinoxalin-5-amine, including detailed experimental protocols for their determination, offering field-proven insights for researchers and drug development professionals. While experimental data for this specific molecule is limited, this guide will also draw upon data from structurally similar compounds to provide well-grounded predictions.
Core Physical Properties
A summary of the available and predicted physical properties of 5,6,7,8-Tetrahydroquinoxalin-5-amine is presented below.
| Physical Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂ | [1] |
| Molecular Weight | 148.21 g/mol | [1] |
| Boiling Point | 259.1°C at 760 mmHg | Safety Data Sheet |
| Density | 1.081 g/cm³ | Safety Data Sheet |
| Flash Point | 134.3°C | Safety Data Sheet |
| Melting Point | Not available | - |
| Solubility | Predicted to be soluble in dilute aqueous acid and polar organic solvents. | - |
| pKa | Predicted to be in the range of 4-6 for the quinoline nitrogen and 9-10 for the primary amine. | - |
Melting Point
The melting point of a solid is a critical indicator of its purity. For 5,6,7,8-Tetrahydroquinoxalin-5-amine, a sharp melting range would signify a high degree of purity.
Predicted Melting Point
While no experimental melting point data is publicly available for 5,6,7,8-Tetrahydroquinoxalin-5-amine, we can anticipate it to be a solid at room temperature, given its molecular weight and the presence of hydrogen bonding capabilities through the amine group.
Experimental Protocol for Melting Point Determination
The melting point can be accurately determined using the capillary method with a calibrated melting point apparatus.
Methodology:
-
Sample Preparation: A small, dry sample of 5,6,7,8-Tetrahydroquinoxalin-5-amine is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating Rate: A rapid heating rate can be used initially to approach the approximate melting point. Once the sample begins to soften, the heating rate should be reduced to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Boiling Point
The boiling point is a key physical constant that provides information about the volatility of a compound.
Reported Boiling Point
A Safety Data Sheet for 5-amino-5,6,7,8-tetrahydroquinoline reports a boiling point of 259.1°C at 760 mmHg.
Solubility
Solubility is a crucial parameter in drug development, influencing absorption, distribution, and formulation. The solubility of 5,6,7,8-Tetrahydroquinoxalin-5-amine is dictated by its molecular structure, which contains both nonpolar (the tetrahydroquinoline ring) and polar (the primary amine) moieties.
Predicted Solubility Profile
-
Water: Due to the presence of the amine group capable of hydrogen bonding, some solubility in water is expected. However, the relatively large hydrophobic carbocyclic ring may limit its aqueous solubility.
-
Aqueous Acid: The basic nitrogen atoms of the quinoline ring and the primary amine will be protonated in acidic solutions, forming more soluble ammonium salts. Therefore, 5,6,7,8-Tetrahydroquinoxalin-5-amine is expected to be readily soluble in dilute aqueous acids like 5% HCl.[2]
-
Organic Solvents: Good solubility is anticipated in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), which can engage in hydrogen bonding. Solubility in nonpolar solvents like hexane is expected to be limited.
Experimental Protocol for Solubility Determination
A qualitative assessment of solubility can be performed through simple dissolution tests.[3][4]
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, 5% HCl, 5% NaOH, methanol, dichloromethane, hexane).
-
Sample Preparation: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a series of test tubes.
-
Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.
-
Observation: The tubes are agitated at a constant temperature, and the dissolution of the solid is observed. The compound is classified as soluble, partially soluble, or insoluble.
Caption: Workflow for Qualitative Solubility Assessment.
pKa (Acid Dissociation Constant)
The pKa values of 5,6,7,8-Tetrahydroquinoxalin-5-amine are critical for understanding its ionization state at different pH values, which is fundamental to its absorption, distribution, metabolism, and excretion (ADME) properties. This compound has two basic centers: the nitrogen in the quinoline ring and the primary amine group.
Predicted pKa Values
-
Quinoline Nitrogen: The pKa of the conjugate acid of quinoline is approximately 4.9. The tetrahydro- substitution is expected to slightly increase the basicity.
-
Primary Amine: Aliphatic primary amines typically have pKa values of their conjugate acids in the range of 9-11.
Therefore, we can predict two pKa values for 5,6,7,8-Tetrahydroquinoxalin-5-amine, one for the quinoline nitrogen (likely in the 4-6 range) and another for the primary amine (likely in the 9-10 range).
Experimental Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a reliable method for determining the pKa of amines.[5][6][7]
Methodology:
-
Solution Preparation: A standard solution of 5,6,7,8-Tetrahydroquinoxalin-5-amine is prepared in water or a suitable co-solvent if aqueous solubility is low.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the acid is added incrementally.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural elucidation and characterization of 5,6,7,8-Tetrahydroquinoxalin-5-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8][9][10][11]
Predicted ¹H NMR Spectrum:
-
Aromatic Protons: Signals corresponding to the protons on the pyridine ring are expected in the downfield region (δ 7.0-8.5 ppm).
-
Aliphatic Protons: The protons of the tetrahydro- portion of the quinoline ring will appear in the upfield region (δ 1.5-3.0 ppm). The protons on the carbon adjacent to the amine group will be shifted slightly downfield.
-
Amine Protons: The protons of the primary amine group will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration. This signal will disappear upon the addition of D₂O.[12]
Predicted ¹³C NMR Spectrum:
-
Aromatic Carbons: Carbons of the pyridine ring will resonate in the δ 120-150 ppm range.
-
Aliphatic Carbons: The sp³ hybridized carbons of the saturated ring will appear in the upfield region (δ 20-50 ppm).
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[8][10]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[13][14][15][16][17]
Predicted IR Spectrum:
-
N-H Stretching: As a primary amine, two characteristic N-H stretching bands are expected in the region of 3300-3500 cm⁻¹.
-
C-N Stretching: A C-N stretching vibration should be observable in the 1000-1250 cm⁻¹ region.[12]
-
Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic ring will be present in the 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C stretch) regions.
-
Aliphatic C-H Stretching: Strong absorptions just below 3000 cm⁻¹ will be due to the C-H stretching of the saturated ring.
Experimental Protocol for IR Analysis (Liquid Sample):
-
Sample Preparation: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
-
Spectral Analysis: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[18][19][20][21]
Predicted Mass Spectrum:
-
Molecular Ion Peak: The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 148). According to the nitrogen rule, an odd molecular weight corresponds to an odd number of nitrogen atoms, which is consistent with the presence of two nitrogen atoms in this molecule being an exception for an even number of nitrogens leading to an even mass. The presence of two nitrogen atoms will result in an even molecular weight.
-
Fragmentation Pattern: Fragmentation may involve the loss of the amine group or cleavage of the saturated ring.
Experimental Protocol for MS Analysis:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.
-
Mass Analysis: The mass-to-charge ratios of the resulting ions are measured.
-
Data Interpretation: The molecular ion peak and the fragmentation pattern are analyzed to confirm the molecular weight and deduce structural information.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the physical properties of 5,6,7,8-Tetrahydroquinoxalin-5-amine. While a complete experimental dataset for this specific molecule is not yet available in the public domain, the predictive insights based on its chemical structure, coupled with detailed, field-proven experimental protocols, offer valuable guidance for researchers and drug development professionals. The methodologies outlined herein for determining melting point, solubility, pKa, and spectroscopic characteristics are fundamental to the robust characterization of this and other novel chemical entities, ultimately facilitating their advancement in scientific research and pharmaceutical development.
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